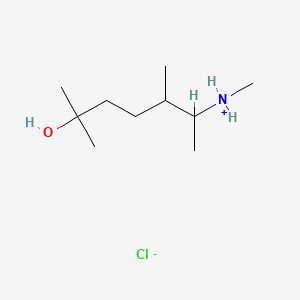

2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride

Description

The compound "2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride" is a branched-chain secondary alcohol derivative modified with methylamino and dimethyl substituents. Structurally, the compound combines a heptanol backbone with a methylamino group at position 6 and dimethyl groups at positions 2 and 3. The hydrochloride salt enhances its stability and water solubility compared to the free base.

Properties

CAS No. |

63834-32-2 |

|---|---|

Molecular Formula |

C10H24ClNO |

Molecular Weight |

209.76 g/mol |

IUPAC Name |

(6-hydroxy-3,6-dimethylheptan-2-yl)-methylazanium;chloride |

InChI |

InChI=1S/C10H23NO.ClH/c1-8(9(2)11-5)6-7-10(3,4)12;/h8-9,11-12H,6-7H2,1-5H3;1H |

InChI Key |

XVKMPUZIWXZDAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(C)(C)O)C(C)[NH2+]C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Initiator Synthesis

The initiator, benzylmagnesium chloride or benzylmagnesium bromide, is prepared by reacting benzyl chloride or bromotoluene with magnesium powder in anhydrous tetrahydrofuran (THF) and toluene. The molar ratio of magnesium to benzyl halide is maintained close to 1:1 to optimize initiation speed and reagent stability.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Mix benzyl chloride or bromotoluene with THF | Stir and stand-by |

| 2 | Add magnesium powder, THF, and toluene; warm to 60°C | Molar ratio Mg : benzyl halide = 1:0.95–1.05 |

| 3 | Slowly add 2–10% benzyl chloride or bromotoluene solution | Initiates Grignard formation |

The initiator exhibits superior stability, ease of storage, low toxicity, and rapid initiation compared to conventional initiators, making it suitable for large-scale production.

Formation of Methyl Grignard Reagent

Using the benzylmagnesium halide initiator, methyl Grignard reagent is synthesized by reacting methyl chloride, monobromomethane, or methyl iodide with magnesium in the initiator solution under reflux conditions until magnesium is fully consumed.

| Parameter | Condition |

|---|---|

| Temperature | Boiling state (reflux) |

| Reaction time | 3–6 hours + 1 hour post-reaction |

| Reagents | Methyl chloride/monobromomethane/methyl iodide |

| Solvent | THF/toluene mix |

This step ensures a high concentration of active methylmagnesium halide for subsequent Grignard reaction.

Grignard Reaction with Ketone Precursor

The methyl Grignard reagent reacts with 2-methyl-2-hepten-6-ketone to form 2,6-dimethyl-5-heptene-2-ol as an intermediate.

| Parameter | Condition |

|---|---|

| Temperature | 20–60°C |

| Addition rate | Slow dropwise addition over 2–5 hours |

| Post-addition reaction | Stir 1 hour at room temperature |

| Solvent | THF/toluene |

The reaction proceeds via nucleophilic addition of the methylmagnesium species to the ketone carbonyl, yielding the allylic alcohol intermediate with a conversion rate of approximately 95%.

Acidic Workup and Hydrogenation

Acidic Termination

The Grignard reaction is terminated by adding dilute acid solutions such as acetic acid, sulfuric acid, phosphoric acid, or hydrochloric acid (0.5–20% concentration). This step protonates the alkoxide intermediate to yield the crude 2,6-dimethyl-5-heptene-2-ol.

| Acid Type | Concentration Range | Purpose |

|---|---|---|

| Acetic acid | 0.5–20% | Protonation and quenching |

| Sulfuric acid | 0.5–20% | |

| Phosphoric acid | 0.5–20% | |

| Hydrochloric acid | 0.5–20% |

The crude product is then washed until neutral and isolated.

Catalytic Hydrogenation

The crude allylic alcohol undergoes hydrogenation to saturate the double bond, converting it into 2,6-dimethyl-2-heptanol.

| Catalyst | Loading (%) | Notes |

|---|---|---|

| Palladium on charcoal | 5–15% | Commonly used catalyst |

| Platinum on charcoal | 5–15% | Alternative catalyst |

| Raney Nickel | 5–15% | Highly active catalyst |

| Copper-chromium | 5–15% | Used in some protocols |

Hydrogenation conditions are optimized to avoid over-reduction or side reactions, ensuring high purity of the saturated alcohol.

Introduction of Methylamino Group and Hydrochloride Salt Formation

While detailed synthetic protocols for the methylamino substitution and subsequent hydrochloride salt formation of 2-Heptanol, 2,5-dimethyl-6-methylamino- are less explicitly documented in patent literature, common synthetic organic chemistry practices suggest:

- Amination via nucleophilic substitution or reductive amination on a suitable precursor.

- Conversion of the free amine to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

This step ensures the compound's stability and facilitates handling as a crystalline salt.

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Initiator preparation | Benzyl chloride/bromotoluene + Mg + THF + toluene | Stable, fast initiation |

| 2 | Methyl Grignard reagent formation | Methyl chloride/monobromomethane + Mg + initiator | Complete Mg consumption in 3–6 h |

| 3 | Grignard reaction | Methylmagnesium halide + 2-methyl-2-hepten-6-ketone (20–60°C) | 95% conversion to allylic alcohol |

| 4 | Acidic workup | Dilute acid (0.5–20%) | Protonation to crude alcohol |

| 5 | Catalytic hydrogenation | Pd/C, Pt/C, Raney Ni, or Cu-Cr catalyst (5–15%) | Saturated 2,6-dimethyl-2-heptanol |

| 6 | Amination and salt formation | Amination reagent + HCl | Formation of methylamino hydrochloride salt |

Research Discoveries and Practical Considerations

- The use of benzylmagnesium chloride or bromide as initiators enhances the stability and reactivity of the methyl Grignard reagent, improving batch reproducibility and safety in scale-up operations.

- Tetrahydrofuran is the preferred solvent due to its ability to solubilize organomagnesium compounds and stabilize the reactive intermediates.

- The hydrogenation step requires careful catalyst selection to avoid side reactions, with palladium on charcoal and Raney nickel being the most effective catalysts reported.

- The hydrochloride salt form improves the compound’s handling properties, reducing volatility and enhancing shelf-life.

- Safety protocols must be strictly observed due to the flammability and reactivity of organometallic reagents and intermediates.

Chemical Reactions Analysis

Oxidation-Reduction Reactions

The hydroxyl (-OH) and methylamino (-NHCH₃) groups drive redox behavior:

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

| Reagent | Conditions | Product | Yield/Notes |

|---|---|---|---|

| SOCl₂ | Pyridine, 0–25°C | 2,5-Dimethyl-6-methylaminoheptyl chloride | Chloride forms via SN₂ mechanism; retains amine hydrochloride stability. |

| PBr₃ | Diethyl ether, reflux | Corresponding bromide | Limited yield due to steric hindrance from branched chain. |

Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

Hydrogenation and Catalytic Reactions

The saturated hydrocarbon backbone limits traditional hydrogenation, but derivatives with unsaturated bonds (e.g., intermediates during synthesis) undergo:

Biological Interactions

While not classical "reactions," its structural features enable biomolecular interactions:

| Interaction Type | Target | Observed Effect |

|---|---|---|

| Membrane Disruption | Bacterial cell membranes | Moderate antimicrobial activity via hydrophobic insertion. |

| Enzyme Inhibition | Cytochrome P450 isoforms | Competitive inhibition due to amine binding. |

Thermal Decomposition

High-temperature stability data:

| Temperature Range | Decomposition Products | Notes |

|---|---|---|

| 150–200°C | HCl gas, olefins, ketones | Exothermic process requiring controlled heating. |

| >200°C | Carbonized residues, CO₂ | Irreversible degradation. |

This compound’s reactivity is heavily influenced by steric hindrance from its branched alkyl chain and the electronic effects of its functional groups. Industrial and research applications leverage its dual alcohol-amine character for synthetic intermediates and bioactive molecule development .

Scientific Research Applications

Pharmacological Research

2-Heptanol derivatives have been studied for their potential as pharmacological agents. The compound exhibits properties that may influence neurotransmitter systems, particularly serotonin receptors. Research indicates that related compounds can act as selective agonists at various serotonin receptor subtypes, which may be useful in developing treatments for mood disorders and other neurological conditions .

Case Study: Serotonin Receptor Agonism

A study explored the structure-activity relationships of compounds similar to 2-heptanol derivatives, revealing their efficacy at serotonin receptors (5-HT2A and 5-HT2C). The findings suggest potential therapeutic applications in psychiatric medicine, emphasizing the importance of specific structural modifications to enhance receptor selectivity and potency .

Cosmetic Formulations

In the cosmetic industry, 2-heptanol derivatives are utilized for their emollient properties. They enhance skin hydration and improve the texture of formulations. The compound's ability to form stable emulsions makes it a valuable ingredient in creams and lotions.

Case Study: Emollient Efficacy

Research has demonstrated that formulations containing 2-heptanol derivatives show improved skin feel and moisture retention compared to standard formulations. Studies conducted on various emulsion types indicated that the inclusion of this compound leads to enhanced sensory attributes and consumer satisfaction .

Chemical Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of other chemical compounds through reactions such as Grignard synthesis. Its functional groups allow for various transformations that are valuable in producing more complex molecules.

Preparation Method

A notable method for synthesizing 2-heptanol involves using Grignard reagents derived from benzyl magnesium halides. This approach yields high purity and stability, making it suitable for large-scale production .

Comparative Analysis of Applications

| Application Area | Key Benefits | Challenges |

|---|---|---|

| Pharmacological Research | Potential treatment for mood disorders | Need for extensive clinical trials |

| Cosmetic Formulations | Improved hydration and texture | Regulatory compliance for safety |

| Chemical Synthesis | Versatile intermediate for complex molecules | Requires careful handling of reagents |

Mechanism of Action

The mechanism of action of 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways. The compound may act on enzymes or receptors, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

2-Heptanol (CAS 543-49-7)

- Molecular Formula : C₇H₁₆O

- Functional Groups : Secondary alcohol.

- Physical Properties : Lower molecular weight (116.2 g/mol) and simpler structure compared to the target compound.

- Hazards : Classified as flammable (Category 3) and irritating to skin/eyes (H315, H319). Higher volatility due to lack of ionic character .

- Uses : Laboratory chemical and synthesis intermediate .

Heptaminol Hydrochloride (CAS 543-15-7)

- Molecular Formula: C₈H₂₀ClNO

- Functional Groups: Amino alcohol, hydrochloride salt.

- Key Differences: Contains an amino group (-NH₂) instead of methylamino (-NHCH₃) and lacks dimethyl branching.

- Hazards: Limited toxicological data; precautionary measures include avoiding inhalation and contact .

- Uses : Pharmaceutical agent (e.g., cardiac stimulant) .

2,4-Dimethyl-6-Methylaminoheptan-2-ol Hydrochloride (CID 44790)

- Molecular Formula: C₁₀H₂₃ClNO

- Functional Groups: Methylamino, dimethyl, hydrochloride.

- Key Differences : Structural isomer of the target compound, with dimethyl groups at positions 2 and 4 instead of 2 and 4.

- Properties : Increased branching reduces melting/boiling points compared to linear analogs. Hydrochloride salt improves aqueous solubility .

Comparative Data Table

Key Research Findings

Hydrochloride Salts: Enhance stability and solubility but may introduce corrosiveness (e.g., precautions noted for similar compounds in handling dust/vapors ).

Chromatographic Behavior: Substituted heptanols (e.g., 2-heptanol) exhibit distinct retention times in GC analysis. The target compound’s methylamino and dimethyl groups may prolong retention compared to simpler alcohols due to increased polarity and molecular weight .

Toxicological Gaps: Limited data exist for methylamino-alcohol hydrochlorides. Analogous compounds like Heptaminol hydrochloride lack comprehensive toxicity profiles, necessitating caution in handling .

Biological Activity

The compound 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride is a chemical of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 209.76 g/mol. The structural representation includes a heptanol backbone with dimethyl and methylamino substituents, which are critical for its biological activity .

Structural Formula

- Molecular Formula:

- SMILES Notation: CC(CCC(C)(C)O)C(C)NC

- InChI: InChI=1S/C10H23NO/c1-8(9(2)11-5)6-7-10(3,4)12/h8-9,11-12H,6-7H2,1-

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can act as selective agonists or antagonists at serotonin receptors, particularly the 5-HT2A receptor. These interactions can lead to various physiological effects including modulation of mood and cognition .

Pharmacological Effects

- Agonistic Activity : Compounds structurally related to this compound have shown varying degrees of agonistic activity at serotonin receptors. For instance, certain analogues demonstrate significant agonist potency at the 5-HT2A receptor while exhibiting minimal activity at the 5-HT2C receptor .

- Toxicological Profile : Preliminary studies suggest that while the compound exhibits some level of bioactivity, its safety profile and potential toxicological effects require further investigation. The compound's effects on metabolic processes and potential endocrine disruption have been highlighted in studies involving food contact materials .

Study on Receptor Interaction

A recent study explored the structure-activity relationship (SAR) of several analogues similar to this compound. It was found that modifications in the alkyl chain significantly influenced receptor binding affinity and functional activity at serotonin receptors. The results indicated that specific substitutions could enhance agonist efficacy while reducing undesirable side effects .

Toxicological Assessment

In another study focusing on food contact materials, fractions containing compounds like 2-Heptanol were screened for endocrine-disruptive properties. The findings suggested that certain fractions exhibited adverse effects on cell metabolism and endocrine functions, underscoring the need for comprehensive toxicological assessments for compounds used in consumer products .

Table 1: Functional Properties of Related Compounds at Serotonin Receptors

| Compound | Receptor Type | EC50 (nM) | Max Efficacy (%) |

|---|---|---|---|

| Compound A | 5-HT2A | 69 | 37 |

| Compound B | 5-HT2C | 640 | 0 |

| Compound C | 5-HT2A | 370 | Moderate |

| Compound D | 5-HT2C | 1900 | Low |

Table 2: Toxicological Effects Observed in Cell Assays

| Sample Type | Endocrine Disruption | Mutagenicity | Metabolic Impact |

|---|---|---|---|

| Paper Sample A | Yes | No | Minor |

| Paper Sample B | Yes | Yes | Significant |

| Control Sample | No | No | None |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride in laboratory settings?

- Methodological Answer : Based on structural analogs like 2-Heptanol (CAS 543-49-7), use flame-resistant lab coats, nitrile gloves, and P95 respirators for minor exposures . For higher concentrations, employ ABEK-P2 respirators (EU standard) and ensure fume hoods are used during synthesis or handling. Emergency protocols include immediate skin decontamination with soap/water and eye rinsing for ≥15 minutes . Note that flammability data gaps (e.g., flash point, explosive limits) require assuming Category 3 flammability (H226) until experimentally confirmed .

Q. How can researchers determine missing physicochemical properties (e.g., log Pow, water solubility) for this compound?

- Methodological Answer : Use computational tools like COSMOtherm or EPI Suite for preliminary estimates. Experimentally, measure log Pow via shake-flask HPLC (OECD 117) and water solubility via saturation shake-flake methods (OECD 105). Differential scanning calorimetry (DSC) can determine decomposition temperatures, while gas chromatography-mass spectrometry (GC-MS) can assess volatility . Cross-validate results with analogs (e.g., 2-Heptanol’s boiling point: 159.4°C) .

Q. What synthetic routes are recommended for producing high-purity this compound?

- Methodological Answer : Adapt methods from structurally related hydrochlorides (e.g., Methoxamine Hydrochloride in ). For example, reductive amination of a ketone precursor (e.g., 2,5-dimethyl-6-heptanone) using methylamine under hydrogenation (Pd/C catalyst), followed by HCl salt formation. Purify via recrystallization in ethanol/ether mixtures, and confirm purity using HPLC with UV detection (≥98% by area normalization) .

Advanced Research Questions

Q. How can contradictory data on flammability and stability be resolved for this compound?

- Methodological Answer : Perform controlled flammability testing per ASTM E681-15 to classify ignition risks. Assess thermal stability via thermogravimetric analysis (TGA) under inert and oxidative atmospheres. For reactivity, conduct compatibility studies with common lab reagents (e.g., strong acids/bases) using accelerated rate calorimetry (ARC). Address discrepancies by cross-referencing SDS classifications (e.g., UN 1987 for corrosive liquids ) with experimental results .

Q. What advanced spectroscopic techniques are optimal for characterizing the stereochemistry and salt form of this compound?

- Methodological Answer : Use X-ray crystallography to confirm stereochemistry and hydrochloride salt formation. For dynamic analysis, employ nuclear Overhauser effect spectroscopy (NOESY) NMR to resolve spatial proximities of methyl groups. Fourier-transform infrared (FTIR) spectroscopy can validate amine protonation (N-H stretch shifts) and chloride counterion presence. Compare with reference standards (e.g., EP impurity profiles in ) .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural motifs (e.g., methylamino groups may suggest receptor binding). Use cell viability assays (MTT or resazurin) for cytotoxicity screening. For receptor studies, employ fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities. Include positive controls (e.g., known agonists/antagonists) and validate results across ≥3 biological replicates .

Q. What methodologies are recommended for assessing environmental persistence and ecotoxicity?

- Methodological Answer : Conduct OECD 301 biodegradation tests to measure mineralization rates. For ecotoxicity, use Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays. Analyze hydrolysis products via LC-MS and predict environmental partitioning using EPI Suite’s BIOWIN and ECOSAR modules. Note that analogs like 2-Heptanol lack ecotoxicity data, necessitating extrapolation from log Kow estimates .

Data Contradiction and Optimization Questions

Q. How can conflicting data on acute toxicity (e.g., dermal vs. inhalation routes) be addressed?

- Methodological Answer : Conduct OECD 402 acute dermal toxicity tests on rodents, comparing results with inhalation LC50 values derived from OECD 403 assays. Use probabilistic modeling to assess route-specific risks. If gaps persist, apply read-across from analogs (e.g., 2-Heptanol’s H312/H315 hazards ) with adjustment factors for structural differences .

Q. What experimental design principles should guide formulation studies (e.g., hydrogels) for this compound?

- Methodological Answer : Adapt factorial design approaches from ’s hydrogel studies. Optimize parameters like polymer concentration (e.g., carbopol), pH, and drug loading using response surface methodology (RSM). Characterize drug release via Franz diffusion cells and validate stability under ICH accelerated conditions (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.